molecular formula C8H10N2O B1457677 1,2,3,4-Tetrahydro-1,7-naphthyridin-8(7H)-one CAS No. 1780424-93-2

1,2,3,4-Tetrahydro-1,7-naphthyridin-8(7H)-one

Cat. No. B1457677
M. Wt: 150.18 g/mol
InChI Key: CODYWEAZYCJIDR-UHFFFAOYSA-N
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Description

“1,2,3,4-Tetrahydro-1,7-naphthyridin-8(7H)-one” is a chemical compound with the molecular formula C8H10N2O . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetrahydro-1,7-naphthyridin-8(7H)-one” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridin-8(7H)-one derivatives has been a subject of study for its potential application in medicinal chemistry and materials science. For instance, research conducted by Armarego (1967) showcased the preparation of tetrahydronaphthyridines through catalytic reduction, providing foundational knowledge on their chemical properties and structural elucidation using spectroscopy techniques (Armarego, 1967). Additionally, advancements in synthetic methodologies have enabled the development of chiral 1,8-naphthyridine derivatives, emphasizing their significance in asymmetric synthesis and potential as chiral building blocks in organic synthesis (Ma et al., 2016).

Biological Applications

The diverse modifications of the 1,2,3,4-tetrahydro-1,7-naphthyridin-8(7H)-one scaffold have demonstrated significant biological activities. For example, Nam et al. (2007) explored tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol, revealing their potent antioxidant activity in lipid membranes and low-density lipoproteins, highlighting their potential in therapeutic applications as antioxidants (Nam et al., 2007). Furthermore, the synthesis of naphthyridine derivatives and their evaluation as potential anti-Parkinson's agents have been reported, indicating the versatility of this chemical scaffold in addressing neurodegenerative diseases through modulation of adenosine receptors (Ojha et al., 2021).

properties

IUPAC Name

2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h3,5,9H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODYWEAZYCJIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC=C2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,7,8-Hexahydro-1,7-naphthyridin-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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